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Compound of Interest

Compound Name:
2-Pyridinyl 4-

nitrobenzenesulfonate

Cat. No.: B311848

Get Quote

Executive Summary
2-Pyridyl Nosylate (2-PyNs) is a sulfonate ester characterized by a distinct fragmentation

signature driven by the interplay between the basic pyridyl nitrogen and the electron-

withdrawing nitrobenzenesulfonyl moiety. Unlike standard alkyl tosylates, 2-PyNs exhibits high

ionization efficiency in ESI(+) due to the pyridine ring. Its fragmentation is dominated by S-O

bond cleavage and nitro-group degradation, offering a "fingerprint" distinct from mesylates or

tosylates.

Key Diagnostic Ion:

186 (Nosyl cation, $[O_2N-C_6H_4-SO_2]^+ $) Precursor Ion:

281.02 (

, Monoisotopic)

Part 1: Structural Basis & Ionization Physics[1]
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To interpret the mass spectrum, one must understand the charge localization sites. 2-PyNs

contains two competing domains:

The Proton Acceptor (2-Pyridyl): The pyridine nitrogen (

for conjugate acid) is the primary site of protonation in Electrospray Ionization (ESI) positive
mode.

The Charge Stabilizer (Nosyl): The 4-nitrobenzenesulfonyl group is highly electron-

withdrawing. Upon fragmentation, the sulfonyl cation is relatively stable, often retaining the

charge if the pyridine moiety is lost as a neutral species.

Theoretical Mass Calculation
Formula:

Exact Mass: 280.0154 Da

(ESI Positive): 281.0227 Da

Part 2: The Fragmentation Map
The fragmentation of 2-PyNs under Collision-Induced Dissociation (CID) follows three distinct

pathways.

Pathway A: Sulfonyl-Ester Cleavage (Primary)
The weakest bond is the

ester linkage.

Mechanism: Charge retention on the sulfonyl group.

Transition:

Neutral Loss: 2-Hydroxypyridine (

, 95 Da).

Observation: The
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186 peak is often the base peak at medium collision energies (15–25 eV).

Pathway B: Pyridinium Formation (Secondary)
Mechanism: Charge retention on the pyridine ring after proton transfer.

Transition:

Fragment: Protonated 2-pyridone/2-hydroxypyridine (

).

Relevance: High abundance in acidic mobile phases where the pyridine is pre-protonated.

Pathway C: Nitro Group Degradation (Diagnostic)
Specific to nosylates, the nitro group undergoes characteristic losses.

Loss of NO:

Loss of

(Rearrangement): The nosyl cation can lose

to form the nitrophenyl cation (

122).

Visualization: Fragmentation Pathways
The following diagram illustrates the mechanistic flow of 2-PyNs fragmentation.
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Parent Ion [M+H]+
m/z 281

Nosyl Cation
[O2N-Ph-SO2]+

m/z 186

Loss of Pyridone (-95 Da)
S-O Cleavage

Protonated Pyridone
[C5H6NO]+

m/z 96

Loss of Nosyl radical/neutral

Nitrophenyl Cation
[O2N-Ph]+

m/z 122

Loss of SO2 (-64 Da)

Phenyl Cation
[C6H5]+
m/z 77

Loss of NO2 (-46 Da)

Click to download full resolution via product page

Figure 1: ESI(+) Fragmentation pathway of 2-Pyridyl Nosylate. Blue indicates the precursor;

Red indicates the primary diagnostic fragment.

Part 3: Comparative Analysis (Nosylate vs.
Alternatives)
When selecting a sulfonate reagent, the mass spectral "fingerprint" is crucial for confirmation.

The table below compares 2-PyNs with its Tosyl (Ts) and Mesyl (Ms) analogs.

Table 1: Comparative MS Profiling of Sulfonate Esters
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Feature
2-Pyridyl Nosylate
(Ns)

2-Pyridyl Tosylate
(Ts)

2-Pyridyl Mesylate
(Ms)

Parent Ion (

)
281 250 174

Primary Fragment 186 (Nosyl cation) 155 (Tosyl cation) 96 (Pyridone)

Secondary Fragment
122 (

)

91 (Tropylium,

)

79 (

)

Neutral Loss
(64 Da),

(30 Da)
(64 Da) (96 Da)

Ionization Efficiency
High (Pyridine + Nitro

polarity)
Medium

Low (Small, less

polar)

Diagnostic Utility
High (Unique

pattern)

Medium (Common 91

peak)

Low (Fragments

overlap with solvent)

Key Insight: The presence of the nitro group in 2-PyNs allows for Negative Mode (ESI-)

detection as well (forming

or radical anions), whereas Tosylates and Mesylates are "blind" in negative mode unless
hydrolyzed.

Part 4: Experimental Protocol
To replicate these results, use the following standardized LC-MS/MS workflow. This protocol

ensures minimal in-source fragmentation while maximizing signal intensity.

Sample Preparation
Solvent: Dissolve 1 mg of 2-PyNs in 1 mL Acetonitrile (MeCN).

Dilution: Dilute 10
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L of stock into 990

L of 50:50 Water:MeCN + 0.1% Formic Acid.

Final Concentration: ~10

g/mL (approx 35

M).

LC Conditions (Rapid Gradient)
Column: C18 Reverse Phase (e.g., Agilent Zorbax or Waters BEH), 2.1 x 50 mm, 1.7

m.

Mobile Phase A: Water + 0.1% Formic Acid.

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

Gradient: 5% B to 95% B over 5 minutes.

Flow Rate: 0.4 mL/min.

MS Parameters (Triple Quadrupole / Q-TOF)
Source: ESI Positive.

Capillary Voltage: 3.5 kV.

Cone Voltage: 30 V (Keep low to prevent in-source loss of

).

Collision Energy (CE): Ramp 10 -> 40 eV to observe full transition from Parent (281) to

Fragments (186, 122, 96).

Visualization: Experimental Workflow
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Sample Prep
10 µg/mL in

50:50 H2O:MeCN

LC Separation
C18 Column

Gradient 5-95% B

ESI Source (+)
3.5 kV

Soft Ionization

MS1 Filter
Select m/z 281

Collision Cell
CE: 10-40 eV
Fragmentation

Detector
Record m/z
186, 122, 96

Click to download full resolution via product page

Figure 2: Step-by-step LC-MS/MS workflow for characterizing 2-pyridyl nosylate.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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